7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride is a complex organic compound with the molecular formula C16H18Cl3N5O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride involves multiple steps, starting with the preparation of the isoalloxazine coreThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazine compounds .
Scientific Research Applications
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isoalloxazine chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with flavoproteins and other isoalloxazine-binding proteins .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyl-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride: Similar structure but with methyl groups instead of chlorine atoms.
7,8-Diethyl-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride: Contains ethyl groups instead of chlorine atoms.
7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine: The non-hydrochloride form of the compound.
Uniqueness
The uniqueness of 7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
62442-71-1 |
---|---|
Molecular Formula |
C16H18Cl3N5O4 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
10-[2-[bis(2-hydroxyethyl)amino]ethyl]-7,8-dichlorobenzo[g]pteridine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C16H17Cl2N5O4.ClH/c17-9-7-11-12(8-10(9)18)23(2-1-22(3-5-24)4-6-25)14-13(19-11)15(26)21-16(27)20-14;/h7-8,24-25H,1-6H2,(H,21,26,27);1H |
InChI Key |
RIFQECHUDPQJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C3=NC(=O)NC(=O)C3=N2)CCN(CCO)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.